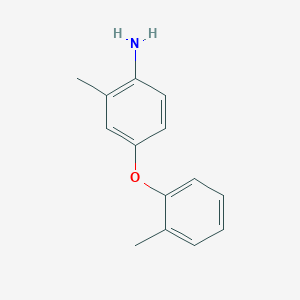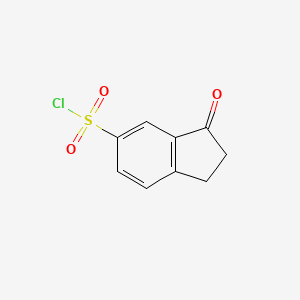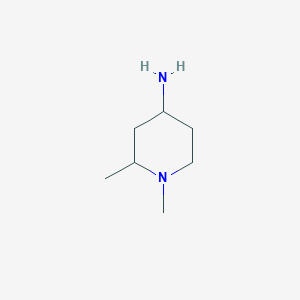
Acide 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylique
Vue d'ensemble
Description
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to exhibit diverse types of biological and pharmaceutical activities
Mode of Action
It’s worth noting that pyrimidine derivatives are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . This involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Biochemical Pathways
Compounds with a pyrimidine moiety are known to influence various biochemical pathways, including those involved in antimicrobial, antiviral, antitumor, and antifibrotic activities .
Result of Action
It’s worth noting that pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Action Environment
It’s known that the success of suzuki–miyaura (sm) coupling reactions, which pyrimidine derivatives participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in treating fibrotic diseases. Additionally, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid interacts with nuclear factor κB, a protein complex that controls DNA transcription and cell survival . By modulating this interaction, the compound can influence inflammatory responses.
Cellular Effects
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid affects various cellular processes. It has been observed to inhibit the proliferation of hepatic stellate cells, which are involved in liver fibrosis . This compound also impacts cell signaling pathways, such as the transforming growth factor-β1 (TGF-β1) pathway, leading to reduced collagen deposition . Furthermore, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can alter gene expression related to fibrosis and inflammation, thereby modulating cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves its binding interactions with specific biomolecules. It binds to the active site of collagen prolyl 4-hydroxylase, inhibiting its enzymatic activity . This binding prevents the hydroxylation of proline residues in collagen, leading to decreased collagen synthesis. Additionally, the compound can inhibit the activation of nuclear factor κB, thereby reducing the expression of pro-inflammatory genes . These molecular interactions contribute to its anti-fibrotic and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid have been studied over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that continuous exposure to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can lead to sustained inhibition of collagen synthesis and reduced fibrosis in in vitro models .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively reduces collagen deposition and fibrosis without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation . These metabolic processes influence the compound’s bioavailability and clearance from the body.
Transport and Distribution
Within cells and tissues, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is transported and distributed through specific transporters and binding proteins . It can accumulate in fibrotic tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in collagen synthesis and inflammation . The compound may also be directed to specific cellular compartments through targeting signals or post-translational modifications . This localization is essential for its therapeutic efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.
Reduction: Sodium and ammonium chloride in ethanol solution are used for reduction.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-pyridone alkaloids: These compounds share a similar pyridone structure and exhibit diverse biological activities.
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid: This compound is structurally similar and is used in similar applications.
Uniqueness
4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAYTYRVOIVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615565 | |
| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56406-45-2 | |
| Record name | 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)



